molecular formula C11H10N2O2 B14656028 2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one CAS No. 53336-22-4

2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one

Cat. No.: B14656028
CAS No.: 53336-22-4
M. Wt: 202.21 g/mol
InChI Key: BNDSNSVIRHFGMP-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound with a unique structure that combines an oxazole ring fused with a quinazoline ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-isothiocyanatobenzoate with 1-azido-3-(4-substituted phenyl)propan-2-ones in the presence of triphenyl phosphine in dioxane by heating . This reaction produces tricyclic compounds, including the desired oxazoloquinazolinone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydro derivatives with modified functional groups.

Scientific Research Applications

2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other scientific research applications .

Properties

CAS No.

53336-22-4

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-methyl-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C11H10N2O2/c1-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)15-7/h2-5,7H,6H2,1H3

InChI Key

BNDSNSVIRHFGMP-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=O)C3=CC=CC=C3N=C2O1

Origin of Product

United States

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